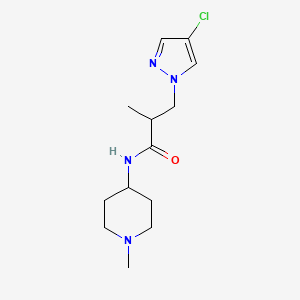![molecular formula C19H22N2O3 B14928594 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14928594.png)
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is a compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a hydroxy group at position 3 and a pentyloxyphenyl substituent at position 2, making it a unique and interesting molecule for research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one typically involves the condensation of anthranilamide with an appropriate aldehyde or ketone under reflux conditions in the presence of a catalyst. One common method involves using a heterogeneous Lewis acid catalyst, such as cross-linked poly(4-vinylpyridine) supported BF3, which is efficient, inexpensive, and reusable . The reaction proceeds in ethanol at reflux conditions, yielding the desired quinazolinone derivative in good to high yields.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms could further enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at position 3 can be oxidized to form a ketone.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a dihydroquinazoline derivative.
Substitution: The pentyloxyphenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-keto-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one.
Reduction: Formation of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazoline.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
作用機序
The mechanism of action of 3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The hydroxy group at position 3 and the pentyloxyphenyl substituent at position 2 play crucial roles in its biological activity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
2-hydroxy-3-alkyl-2-phenyl-2,3-dihydroquinazolin-4(1H)-one: Similar structure but with different substituents at positions 2 and 3.
3-substituted-2-thioxo-2,3-dihydroquinazolin-4(1H)-one: Contains a thioxo group instead of a hydroxy group.
Uniqueness
3-hydroxy-2-[4-(pentyloxy)phenyl]-2,3-dihydroquinazolin-4(1H)-one is unique due to its specific substituents, which confer distinct chemical and biological properties. The pentyloxyphenyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets. The hydroxy group at position 3 may also contribute to its reactivity and biological activity, making it a valuable compound for further research and development.
特性
分子式 |
C19H22N2O3 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
3-hydroxy-2-(4-pentoxyphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C19H22N2O3/c1-2-3-6-13-24-15-11-9-14(10-12-15)18-20-17-8-5-4-7-16(17)19(22)21(18)23/h4-5,7-12,18,20,23H,2-3,6,13H2,1H3 |
InChIキー |
VDXDMGVYYKZDHV-UHFFFAOYSA-N |
正規SMILES |
CCCCCOC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(3,5-Dimethyl-4-nitro-1H-pyrazol-1-YL)methyl]-N~8~,N~8~,9-trimethylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine-8-carboxamide](/img/structure/B14928516.png)
![2-chloro-N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]benzamide](/img/structure/B14928517.png)
![N-(2,5-dimethylphenyl)-2-({(4E)-1-(2-methylpropyl)-4-[(5-methylthiophen-2-yl)methylidene]-5-oxo-4,5-dihydro-1H-imidazol-2-yl}sulfanyl)acetamide](/img/structure/B14928524.png)
![[5-(4-bromophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-yl](3,4-dihydroquinolin-1(2H)-yl)methanone](/img/structure/B14928528.png)
![2-[4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-N-(1-methyl-1H-pyrazol-3-yl)propanamide](/img/structure/B14928531.png)
![N-[3-(4-chloro-3-methyl-1H-pyrazol-1-yl)propyl]-3-[4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanamide](/img/structure/B14928535.png)
![2-[2-(1-Adamantyl)acetyl]-N~1~-(4-ethoxyphenyl)-1-hydrazinecarbothioamide](/img/structure/B14928541.png)
![(3-chloro-1-benzothiophen-2-yl)[5-phenyl-7-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl]methanone](/img/structure/B14928549.png)
![5-{3-[(3-Bromophenoxy)methyl]phenyl}-4-(1-phenylethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14928556.png)
![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-8,9-dimethylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14928564.png)

![4-{[2-methyl-3-(5-methyl-3-nitro-1H-pyrazol-1-yl)propanoyl]amino}benzoic acid](/img/structure/B14928572.png)
![N-(3-methoxypropyl)-2-[(3-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide](/img/structure/B14928577.png)
![1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-7-phenyl-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14928583.png)
